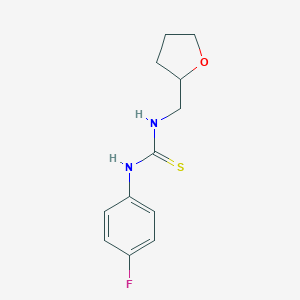![molecular formula C17H16Cl2N6O3S B465501 2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2,6-dichloro-4-nitrophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one](/img/structure/B465501.png)
2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2,6-dichloro-4-nitrophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazolinone core, a thiazole ring, and a dichloronitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one typically involves multiple steps, starting with the preparation of the dichloronitrophenyl intermediate. This intermediate is then reacted with various reagents to form the final compound. Common reagents used in the synthesis include thionyl chloride, tert-butylamine, and methyl isocyanate. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloronitrophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloronitrophenyl group but lacks the diazolinone and thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Diazolinone derivatives: Compounds with the diazolinone core, used in various chemical and biological studies.
Uniqueness
4-{[(2,6-Dichloro-4-nitrophenyl)amino]azamethylene}-1-[4-(tert-butyl)(1,3-thiazol-2-yl)]-3-methyl-1,2-diazolin-5-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Cl2N6O3S |
|---|---|
Molecular Weight |
455.3g/mol |
IUPAC Name |
2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16Cl2N6O3S/c1-8-13(21-22-14-10(18)5-9(25(27)28)6-11(14)19)15(26)24(23-8)16-20-12(7-29-16)17(2,3)4/h5-7,23H,1-4H3 |
InChI Key |
BCAYONGIPGXGKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C(C)(C)C)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C(C)(C)C)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Chloro-3-nitrophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B465425.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B465458.png)
![1-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B465463.png)
![2,4-Dichloro-6-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465465.png)
![4-Bromo-2-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465470.png)

![4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B465477.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B465480.png)
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465488.png)
![3-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B465489.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B465490.png)
![2-[2-(1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzonitrile](/img/structure/B465494.png)
![4-{(2E)-2-[1-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B465495.png)
